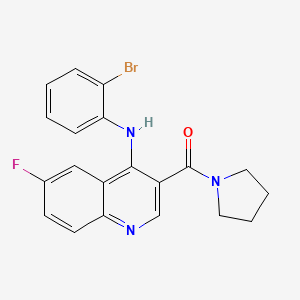

(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

This compound is a fluorinated quinoline derivative featuring a 2-bromophenylamino substituent at the 4-position and a pyrrolidin-1-yl methanone group at the 3-position. The quinoline scaffold is well-known for its pharmacological relevance, particularly in anticancer, antimicrobial, and kinase-inhibitory applications .

Properties

IUPAC Name |

[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3O/c21-16-5-1-2-6-18(16)24-19-14-11-13(22)7-8-17(14)23-12-15(19)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMWRDJBXSSODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also referred to by its CAS number 1215675-45-8, is a synthetic derivative belonging to the class of quinoline compounds. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 428.3 g/mol. Its structure includes a bromophenyl amino group and a pyrrolidine moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H19BrFN3O |

| Molecular Weight | 428.3 g/mol |

| CAS Number | 1215675-45-8 |

Antitumor Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines such as SKM-1 .

Mechanism of Action:

- HDAC Inhibition : By inhibiting HDACs, these compounds promote the accumulation of acetylated histones, which can lead to altered gene expression favoring apoptosis.

- Cell Cycle Arrest : The compound has been associated with G1 phase cell cycle arrest in various cancer models, suggesting a potential role in halting tumor progression.

Pharmacokinetics

Pharmacokinetic studies reveal that similar quinoline derivatives possess favorable absorption and distribution profiles in vivo. Notably, these compounds demonstrate minimal metabolic differences across various species' hepatocytes, indicating potential for broad applicability in clinical settings .

In Vitro Studies

A study focusing on a related compound demonstrated potent inhibitory effects against human cancer cell lines, showcasing its potential as an antineoplastic agent. The compound was able to induce significant apoptosis and cell cycle arrest at low concentrations .

In Vivo Efficacy

In xenograft models, compounds similar to this compound exhibited substantial tumor growth inhibition when administered orally. These findings underscore the compound's potential as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to the quinoline family, which shares structural similarities with pyrazole derivatives (e.g., compounds from : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and related analogs). However, the pyrazole-based compounds in differ significantly in their core heterocyclic structure, substituent positions, and functional groups (e.g., dihydropyrazole vs. quinoline), leading to divergent physicochemical and biological properties .

Substituent-Based Comparisons

- Bromophenyl and Fluorophenyl Groups: The presence of a 2-bromophenylamino group in the target compound contrasts with the 4-bromophenyl and 4-fluorophenyl groups in pyrazole derivatives from . Meta- or para-substituted halogens in aromatic systems typically enhance lipophilicity and steric bulk, whereas ortho-substitution (as in the target compound) may introduce conformational constraints affecting target binding .

- Pyrrolidinyl Methanone vs. Ketone/Aryl Groups: The pyrrolidin-1-yl methanone group in the quinoline derivative likely offers improved solubility compared to the acetyl or butanoyl groups in pyrazole analogs. This modification could reduce crystallinity and enhance bioavailability .

Hypothetical Activity Comparison (Based on Structural Trends)

While direct pharmacological data for the target compound are absent, inferences can be drawn from related quinoline and pyrazole studies:

- Anticancer Potential: Quinolines with halogenated aryl groups (e.g., 6-fluoro substitution) often exhibit topoisomerase inhibition, whereas pyrazole derivatives in lack this activity profile .

- Kinase Inhibition : The pyrrolidine moiety may mimic ATP-binding pocket interactions seen in kinase inhibitors (e.g., EGFR or Aurora kinases), a property less common in dihydropyrazole derivatives .

Research Findings and Limitations

- The absence of quinoline derivatives in these studies limits direct comparisons .

- Target Compound: No peer-reviewed publications specifically addressing its synthesis or bioactivity were identified. This gap suggests either proprietary development or under-exploration in academic literature.

Q & A

Q. What are the established synthetic routes for (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step protocols, including:

- Quinoline core formation : A Friedländer annulation or transition-metal-catalyzed cyclization to construct the 6-fluoroquinoline scaffold. Fluorination is achieved via halogen exchange or direct fluorinating agents .

- Pyrrolidinyl methanone coupling : Amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to avoid side reactions .

- Bromophenylamino substitution : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with a 2-bromoaniline derivative. Catalytic systems (e.g., Pd(dba)₂/Xantphos) and base selection (Cs₂CO₃ or KOtBu) significantly impact yields .

Q. How is the structural integrity of this compound verified after synthesis?

A combination of spectroscopic and analytical methods is employed:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorine coupling constants, bromine-induced deshielding) and pyrrolidine ring conformation. For example, the quinoline C-3 carbonyl typically appears at δ ~165 ppm in ¹³C NMR .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related bromo-fluoroquinoline derivatives .

Advanced Research Questions

Q. What strategies can overcome low yields in the final coupling step during synthesis?

Low yields in the pyrrolidinyl methanone coupling step are often due to steric hindrance or competing side reactions. Mitigation strategies include:

- Pre-activation of carboxylic acids : Use mixed anhydrides or active esters (e.g., NHS esters) to enhance reactivity .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity, as demonstrated for fluorinated pyrimidines .

- Solvent optimization : Switch to polar aprotic solvents like DMSO, which stabilize transition states in SNAr reactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Conflicting bioactivity data may arise from assay variability or impurity profiles. Methodological solutions include:

- Orthogonal assay validation : Compare results across multiple platforms (e.g., microdilution vs. agar diffusion for antimicrobial activity) .

- Metabolite profiling : Use LC-MS to rule out degradation products, as organic degradation in bioassays can alter activity (e.g., temperature-induced decomposition in wastewater studies) .

- Dose-response normalization : Account for batch-to-batch purity differences by standardizing activities to molar concentrations .

Q. What in silico methods are suitable for predicting the compound’s bioactivity and optimizing its structure?

Computational approaches include:

- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase or cancer-related kinases) using software like AutoDock Vina. Prioritize binding poses with fluorophenyl moieties in hydrophobic pockets .

- QSAR modeling : Correlate substituent effects (e.g., bromine position, pyrrolidine ring size) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of drug-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with quinoline carbonyl groups) .

Q. How can researchers address solubility challenges in in vivo studies?

Poor aqueous solubility is common in halogenated quinolines. Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinoline C-4 position .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes, as validated for fluorinated pyridines .

- Co-solvent systems : Employ Cremophor EL/ethanol mixtures (4:1 v/v) for preclinical dosing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Discrepancies may reflect differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Recommendations:

- ABC transporter inhibition : Co-administer verapamil (a P-gp inhibitor) to assess its impact on IC₅₀ values .

- Metabolomic profiling : Compare intracellular metabolite levels (e.g., glutathione conjugates) in sensitive vs. resistant cell lines .

- Tissue-specific uptake studies : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to quantify biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.